7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQFCKRSCLDDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662865 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220247-73-4 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Bromo-THIQ HCl), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. The document details its physicochemical properties, provides a validated synthesis protocol via the Pictet-Spengler reaction, explores its characteristic spectroscopic signature, and offers an in-depth analysis of its chemical reactivity. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which enables the facile construction of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals who seek to leverage the unique synthetic potential of this versatile intermediate.

Introduction and Strategic Importance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional framework is ideal for presenting substituents in defined vectors to interact with biological targets. The introduction of a bromine atom at the 7-position, as in 7-Bromo-1,2,3,4-tetrahydroisoquinoline, transforms this simple scaffold into a powerful and versatile synthetic intermediate.[2]

The strategic importance of 7-Bromo-THIQ HCl lies in its bifunctional nature:

-

A Nucleophilic Secondary Amine: The nitrogen atom within the saturated ring is a reactive secondary amine, readily participating in N-alkylation, N-acylation, and other standard amine chemistries.

-

An Electrophilic Aryl Bromide: The bromine atom on the aromatic ring serves as an excellent handle for modern cross-coupling chemistry, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This dual reactivity allows for sequential or orthogonal functionalization, making it an invaluable precursor for building libraries of complex molecules for drug discovery, particularly in neuroscience research and oncology.[2] This guide will provide the technical foundation necessary to exploit these properties effectively.

Physicochemical and Structural Properties

7-Bromo-1,2,3,4-tetrahydroisoquinoline is most commonly supplied and used as its hydrochloride salt to improve stability, handling, and solubility in polar solvents. It typically appears as an off-white or light-yellow powder or crystalline solid.[2]

Chemical Structure

The fundamental structure consists of a benzene ring fused to a saturated piperidine ring, with a bromine substituent at the C7 position of the aromatic core.

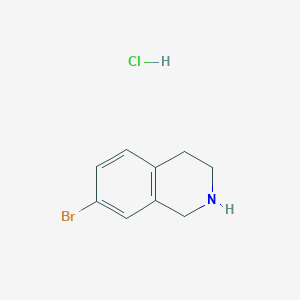

Caption: Structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline.

Property Summary

The following table summarizes key identifying and physical properties. Note that some physical data, such as melting point, are more readily available for the free base and are provided for reference.

| Property | Value | Source(s) |

| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [1][3] |

| CAS Number | 220247-73-4 (Hydrochloride Salt) 17680-55-6 (Free Base) | [2][3][4] |

| Molecular Formula | C₉H₁₁BrClN | [3] |

| Molecular Weight | 248.55 g/mol | [2][3] |

| Appearance | Off-white to yellow powder or crystalline solid | [2] |

| Melting Point (Free Base) | 32-35 °C | [2][4] |

| Boiling Point (Free Base) | 282.9 ± 40.0 °C (Predicted) | [4] |

| Density (Free Base) | 1.428 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility (Free Base) | Insoluble in water | [4] |

| Solubility (HCl Salt) | Expected to be soluble in water and polar protic solvents like methanol and ethanol. |

Synthesis and Purification

The most common and efficient method for constructing the 7-bromo-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[5][6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution to close the ring.[3][7][8]

For this specific target, the synthesis starts with 2-(3-bromophenyl)ethanamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 7-Bromo-THIQ HCl.

Detailed Experimental Protocol

Causality Note: This protocol is based on established Pictet-Spengler methodology and synthesis reports.[3][9] The use of a strong acid is critical to catalyze both the formation of the intermediate iminium ion and the subsequent electrophilic attack on the electron-rich aromatic ring.

Step 1: Pictet-Spengler Cyclization (Synthesis of Free Base)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(3-bromophenyl)ethanamine (1.0 eq).

-

Add a suitable solvent such as toluene or acetonitrile (approx. 0.2 M concentration).

-

Add aqueous formaldehyde (37 wt. %, 1.2 eq) to the mixture.

-

Carefully add concentrated sulfuric acid or hydrochloric acid (1.5 eq) dropwise while stirring. The reaction is exothermic.

-

Heat the reaction mixture to 60-80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

-

Cool the mixture to room temperature and carefully quench by adding it to a stirred solution of aqueous sodium hydroxide (e.g., 2 M) until the pH is >10.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking) to afford pure 7-bromo-1,2,3,4-tetrahydroisoquinoline as a light-yellow solid or oil.[9]

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

While stirring, add a solution of HCl in diethyl ether (e.g., 2 M) or gaseous HCl until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any excess acid or impurities.

-

Dry the solid under vacuum to yield this compound as a stable, off-white powder.

Spectroscopic Analysis

While public-domain spectra are not always available, the structure of 7-Bromo-THIQ HCl allows for a confident prediction of its key spectroscopic features.[10][11] These are essential for reaction monitoring and quality control.

-

¹H NMR: (Expected shifts in CDCl₃ or DMSO-d₆)

-

Aromatic Protons (3H): Signals expected in the δ 7.0-7.4 ppm range. One proton will appear as a singlet or a narrow doublet (H-8), one as a doublet (H-5), and one as a doublet of doublets (H-6), reflecting their coupling patterns.

-

Benzylic Protons (2H, C1-H₂): A singlet or AB quartet around δ 4.0-4.2 ppm.

-

Aliphatic Protons (4H, C3-H₂ & C4-H₂): Two distinct signals, likely triplets, in the δ 2.8-3.5 ppm range.

-

Amine Protons (2H, NH₂⁺): A broad singlet, typically downfield (>9 ppm for the HCl salt in DMSO), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine (C-7) which will appear around δ 120 ppm.

-

Aliphatic Carbons: Three signals are expected: the benzylic carbon (C-1) around δ 45-50 ppm, and the two other saturated carbons (C-3, C-4) in the δ 25-45 ppm range.

-

-

Mass Spectrometry (EI or ESI+):

-

The mass spectrum of the free base will show a characteristic molecular ion peak (M⁺) at m/z 211 and an M+2 peak at m/z 213 of nearly equal intensity (approx. 1:1 ratio). This isotopic signature is definitive proof of the presence of a single bromine atom.

-

Reactivity and Applications in Synthesis

The synthetic utility of 7-Bromo-THIQ HCl stems from the orthogonal reactivity of its two key functional groups. This allows for precise and strategic molecular elaboration.

Caption: Dual reactivity profile of the 7-Bromo-THIQ scaffold.

A. Reactions at the Secondary Amine

The secondary amine can be readily functionalized using standard organic chemistry techniques. Prior to reaction, the hydrochloride salt must be neutralized to the free base using a suitable base (e.g., NaHCO₃, Et₃N).

-

N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, ACN) yields N-substituted products.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, Et₃N) provides the corresponding N-amides.

-

Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with an agent like sodium triacetoxyborohydride (STAB) is an effective method for N-alkylation.

B. Palladium-Catalyzed Cross-Coupling at the Aryl Bromide

This is the most powerful application of the molecule. The C-Br bond is readily activated by palladium(0) catalysts to participate in a wide range of C-C and C-N bond-forming reactions.

Representative Protocol: Suzuki-Miyaura Coupling Causality Note: The Suzuki reaction is a robust method for forming aryl-aryl bonds.[12][13][14] It requires a palladium catalyst, a phosphine ligand to stabilize the catalyst, a base to activate the boronic acid, and an appropriate solvent system.[15][16]

-

To a reaction vial, add 7-Bromo-THIQ HCl (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

-

Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

-

Cool to room temperature, dilute with water, and extract with an organic solvent.

-

Purify via standard methods (e.g., chromatography) to yield the 7-aryl-1,2,3,4-tetrahydroisoquinoline product.

Representative Protocol: Buchwald-Hartwig Amination Causality Note: This reaction is the premier method for forming aryl-amine bonds.[17][18][19] It requires a specific combination of a palladium source, a sterically hindered phosphine ligand (which facilitates the crucial reductive elimination step), and a strong, non-nucleophilic base.[20]

-

To an oven-dried reaction vial under an inert atmosphere (argon or nitrogen), add 7-Bromo-THIQ HCl (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).

-

Add a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Add the desired primary or secondary amine (1.1-1.3 eq).

-

Seal the vial and heat to 90-110 °C, stirring until the reaction is complete.

-

Cool the reaction, quench carefully with water, and perform a standard extractive workup.

-

Purify the crude product by column chromatography to obtain the 7-amino-substituted tetrahydroisoquinoline.

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate care in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful and an irritant. GHS hazard statements include:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Store locked up.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

-

References

- 1. This compound | C9H11BrClN | CID 45073969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. echemi.com [echemi.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

- 10. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(17680-55-6) 1H NMR spectrum [chemicalbook.com]

- 11. 220247-73-4|this compound|BLD Pharm [bldpharm.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Cornerstone for Neurological Drug Discovery

This guide provides a comprehensive technical overview of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 220247-73-4), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique structural features make it an invaluable precursor in the synthesis of novel therapeutics, particularly those targeting the central nervous system. We will delve into its chemical properties, synthesis, and applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Strategic Importance of the 7-Bromo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 7-position of the THIQ ring system offers a strategic advantage for synthetic chemists. This bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse functionalities and build molecular complexity. This capability is paramount in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.

Specifically, this compound is a key intermediate in the development of agents targeting neurological disorders. Its utility stems from the broader role of THIQ derivatives in modulating dopaminergic and other neurotransmitter systems. This guide will provide the technical details necessary to effectively utilize this compound in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental to the effective and safe handling of any chemical intermediate.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 220247-73-4 | |

| Molecular Formula | C₉H₁₁BrClN | |

| Molecular Weight | 248.55 g/mol | |

| Appearance | Off-white to light yellow crystalline powder or solid | Thermo Fisher Scientific |

| Purity | ≥97% | Thermo Fisher Scientific |

| Melting Point | Not specified | |

| Solubility | Soluble in water | Implied by hydrochloride salt form |

| Storage | Store at 2-8°C, under an inert atmosphere | Commercial supplier recommendations |

Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

The most common and efficient method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.

For the synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, the starting materials are 4-bromophenethylamine and formaldehyde. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which catalyzes the reaction and also results in the formation of the hydrochloride salt of the product.

Caption: Pictet-Spengler synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Pictet-Spengler reaction.

Materials:

-

4-Bromophenethylamine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH) solution (for work-up)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenethylamine (1 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent.

-

Addition of Reagents: To the stirred solution, add formaldehyde (1.1 to 1.5 equivalents) followed by the slow addition of concentrated hydrochloric acid. The acid acts as a catalyst and also protonates the intermediate imine, facilitating the cyclization.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, until the pH is basic (pH 9-10). This will deprotonate the hydrochloride salt to the free base.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude free base of 7-bromo-1,2,3,4-tetrahydroisoquinoline.

-

Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the bromine substituent. The aliphatic protons of the tetrahydroisoquinoline ring will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the nine carbon atoms in the molecule, with the brominated aromatic carbon appearing at a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum of the molecular ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid can be developed to achieve good separation and quantification of any impurities.

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Precursor for Dopamine Receptor Ligands

A primary application of this compound is in the synthesis of ligands for dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. The 7-bromo position allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which can interact with specific binding pockets of the dopamine receptors.

Caption: General workflow for synthesizing dopamine ligands.

Example: Synthesis of a Putative D₂ Receptor Ligand

A hypothetical synthetic route starting from this compound to a novel dopamine D₂ receptor ligand is outlined below. This illustrates how the bromine atom can be utilized in a Suzuki coupling reaction.

-

N-Alkylation: The secondary amine of the tetrahydroisoquinoline can be alkylated with a suitable alkyl halide (e.g., propyl bromide) under basic conditions to introduce a substituent that is often important for dopamine receptor affinity.

-

Suzuki Coupling: The resulting N-alkylated 7-bromo-tetrahydroisoquinoline can then undergo a Suzuki coupling reaction with a boronic acid (e.g., a substituted phenylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond at the 7-position.

This two-step sequence allows for the rapid generation of a library of analogs for SAR studies.

Building Block for Other CNS-Active Agents

Beyond dopamine receptor ligands, this versatile building block can be used to synthesize inhibitors of various enzymes and other receptors within the CNS. The ability to introduce diverse substituents at the 7-position allows for the exploration of a wide chemical space in the quest for novel drug candidates.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined chemical properties, established synthetic route via the Pictet-Spengler reaction, and the synthetic handle provided by the bromine atom make it an invaluable tool for the design and synthesis of novel therapeutics, particularly for challenging neurological disorders. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

An In-depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Analysis, and Synthetic Utility

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the selection of a core molecular scaffold is a decision of paramount importance. The scaffold dictates not only the three-dimensional trajectory of subsequent chemical modifications but also imparts foundational physicochemical properties that influence everything from reaction kinetics to ultimate bioavailability. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride represents a quintessential example of a strategically valuable building block. Its rigidified phenethylamine backbone is a well-established pharmacophore in neuroactive compounds, while the presence of two orthogonal, chemically addressable functional groups—a secondary amine and an aryl bromide—provides a robust platform for combinatorial library synthesis and targeted analog development. This guide serves to consolidate the core technical data surrounding this compound, offering not just a recitation of properties but a field-proven perspective on its practical application, characterization, and chemical manipulation.

Core Molecular Profile & Physicochemical Properties

The first step in leveraging any chemical entity is a thorough understanding of its fundamental identity and physical behavior. 7-Bromo-1,2,3,4-tetrahydroisoquinoline is most commonly supplied and utilized as its hydrochloride salt to enhance stability and aqueous solubility, a critical consideration for both synthetic protocols and biological assays.

Chemical Identity

A summary of the key identifiers for the hydrochloride salt and its corresponding free base is presented below.

| Property | 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl | 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Free Base) | Reference(s) |

| CAS Number | 220247-73-4 | 17680-55-6 | [1][2] |

| Molecular Formula | C₉H₁₀BrN · HCl | C₉H₁₀BrN | [1] |

| Molecular Weight | 248.55 g/mol | 212.09 g/mol | [1] |

| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | 7-bromo-1,2,3,4-tetrahydroisoquinoline | [2][3] |

| PubChem CID | 45073969 | 10729255 | [2][3] |

| MDL Number | MFCD03094742 | MFCD06739047 | [1] |

Physicochemical Characteristics

The physical properties of the compound dictate its handling, storage, and application. The hydrochloride salt form is an off-white powder, a morphology that lends itself to straightforward weighing and dissolution.[1]

| Property | Value | Remarks | Reference(s) |

| Appearance | Off-white powder | As the hydrochloride salt. | [1] |

| Melting Point | 32-35°C (Free Base) | The melting point for the HCl salt is not widely reported but is expected to be significantly higher due to its ionic character. | [4][5] |

| Solubility | Insoluble in water (Free Base) | The HCl salt form is utilized specifically for its enhanced solubility in aqueous and polar protic solvents, making it suitable for biological and synthetic applications. | [1][4] |

| Boiling Point | 282.9 ± 40.0 °C (Predicted, Free Base) | This is a predicted value for the free base; salts do not have a defined boiling point and will typically decompose at high temperatures. | [4] |

| Stability & Storage | Store at 0-8°C | Recommended storage under refrigerated conditions ensures long-term chemical integrity by minimizing degradation pathways. | [1] |

Expert Insight: The choice between the free base and the HCl salt is a critical experimental parameter. The free base, being insoluble in water, is suitable for reactions in nonpolar organic solvents.[4] However, for most pharmaceutical applications, including high-throughput screening and in-vivo studies, the hydrochloride salt is vastly superior. The protonated amine significantly increases polarity and allows for dissolution in aqueous buffers, a prerequisite for most biological testing. This characteristic makes it highly suitable for formulation in various delivery systems.[1]

Analytical Characterization: A Self-Validating Approach

Robust analytical characterization is the bedrock of chemical research. For a key building block like 7-bromo-THIQ HCl, confirming identity and purity is non-negotiable. The following protocols are designed as self-validating systems, incorporating checks and balances to ensure data integrity.

Spectroscopic Signature

While specific spectra are proprietary to suppliers, the expected spectroscopic features can be reliably predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show distinct regions. Aromatic protons will appear in the downfield region (~7.0-7.5 ppm), with splitting patterns dictated by the bromine substitution. The benzylic protons at the C1 position and the aliphatic protons at C3 and C4 will appear as multiplets in the aliphatic region (~2.8-4.5 ppm). The N-H proton of the secondary amine (or N⁺-H₂ in the HCl salt) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR : The carbon spectrum will show nine distinct signals. Aromatic carbons will be in the ~120-140 ppm range, with the carbon atom bearing the bromine (C7) being significantly influenced. The aliphatic carbons (C1, C3, C4) will appear in the upfield region, typically between ~25-55 ppm.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is ideal. The analysis of the free base shows a characteristic signal at m/z 213.8 [M+H]⁺, corresponding to the protonated molecule.[6] The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.

Protocol: HPLC-UV Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. This protocol provides a robust starting point for method development.

Objective: To determine the purity of a 7-bromo-THIQ HCl sample by reverse-phase HPLC with UV detection.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., LiChrosorb RP-1), 4.6 mm x 150 mm, 5 µm particle size.[7]

-

Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

System Purge: Purge all lines with freshly prepared mobile phase.

-

-

Sample and Standard Preparation:

-

Solvent (Diluent): 50:50 Acetonitrile:Water.

-

Standard Solution: Accurately weigh ~1 mg of reference standard 7-bromo-THIQ HCl and dissolve in 10 mL of diluent to make a 0.1 mg/mL stock.

-

Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the diluent.

-

-

Chromatographic Conditions:

-

System Suitability & Analysis Sequence:

-

Inject diluent (blank) to ensure no system contamination.

-

Perform five replicate injections of the standard solution. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

-

Inject the sample solution.

-

Inject a standard solution after every 5-10 sample injections to verify system stability.

-

-

Data Processing:

-

Integrate all peaks in the sample chromatogram.

-

Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Trustworthiness Pillar: The system suitability test (SST) is a non-negotiable part of this protocol. By ensuring the reproducibility of the standard injection, the SST validates that the chromatographic system is performing correctly before the sample is analyzed. This provides confidence that the final purity value is accurate and not an artifact of system variability.

Caption: A validated HPLC workflow for purity determination.

Chemical Reactivity & Synthetic Utility

7-Bromo-THIQ HCl is prized as a synthetic intermediate because its two primary functional groups can be manipulated with a high degree of selectivity.[1] This dual functionality allows for the construction of complex molecular architectures from a single, reliable starting material.

-

The Secondary Amine (Position 2): This nucleophilic center is readily functionalized via standard organic transformations such as:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig amination to couple aryl halides to the nitrogen.

-

-

The Aryl Bromide (Position 7): This handle is a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity order for halides in these reactions is typically I > Br > Cl, making the bromide an excellent, reactive, and cost-effective choice.[8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[8] This is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical synthesis.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to install a new amino group at the 7-position.

-

Caption: Key synthetic pathways for 7-Bromo-THIQ.

Expert Insight on Suzuki Coupling: The Suzuki-Miyaura reaction is particularly powerful for this scaffold.[8] By coupling various aryl or heteroaryl boronic acids at the C7 position, researchers can systematically probe the steric and electronic requirements of a biological target, a core tenet of structure-activity relationship (SAR) studies. A typical protocol involves the 7-bromo-THIQ substrate, a boronic acid (1.1-1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (1-5 mol%), and a base such as Na₂CO₃ or K₃PO₄ in a solvent mixture like Toluene/Ethanol/Water, heated for several hours. The mild conditions and high functional group tolerance make this a go-to reaction in medicinal chemistry programs.[9][10]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety and experimental success.

| Hazard Class (GHS) | Statement | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [3] |

| Acute Toxicity, Inhaled | H332: Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [3] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place, ideally refrigerated at 0-8°C as recommended by suppliers.[1]

Conclusion

This compound is more than just a chemical; it is a versatile tool for molecular innovation. Its physicochemical properties, particularly the enhanced solubility of the hydrochloride salt, make it amenable to a wide range of synthetic and biological applications. The compound's true strength lies in its dual-functional nature, providing chemists with reliable and orthogonal handles for molecular elaboration at both the secondary amine and the aryl bromide positions. A thorough understanding of its analytical profile, chemical reactivity, and handling requirements, as outlined in this guide, empowers researchers to fully exploit its potential in the rapid development of novel pharmaceuticals and complex organic molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H11BrClN | CID 45073969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

- 7. SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride molecular weight and formula

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical research and organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, applications, and safety protocols, grounding all information in authoritative scientific sources.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is the hydrochloride salt of its parent compound, 7-bromo-1,2,3,4-tetrahydroisoquinoline. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 7-position provides a crucial handle for further chemical modification through cross-coupling reactions, making this compound a highly versatile precursor for creating complex molecular architectures.

Its primary significance lies in its role as a key intermediate for synthesizing a wide range of bioactive molecules, particularly those targeting the central nervous system.[1] Researchers in neuropharmacology utilize this compound to explore potential treatments for neurological disorders such as depression and anxiety.[1] Its stability and well-defined reactivity make it an indispensable tool in the drug discovery pipeline.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized below. Understanding these properties is critical for its proper handling, storage, and application in experimental settings.

Molecular Structure

The structure consists of a tetrahydroisoquinoline core with a bromine atom substituted at the 7-position of the aromatic ring. The nitrogen atom of the heterocyclic ring is protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Core Data Summary

The quantitative data for this compound are presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrClN | PubChem[2] |

| Molecular Weight | 248.55 g/mol | PubChem, Chem-Impex[1][2] |

| CAS Number | 220247-73-4 | PubChem, Chem-Impex[1][2] |

| Appearance | Off-white powder | Chem-Impex[1] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | PubChem[2] |

| Parent Compound | 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CID: 10729255) | PubChem[3] |

| Component Compounds | Hydrochloric Acid (CID: 313), 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CID: 10729255) | PubChem[2] |

Synthesis and Mechanistic Insights

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established field in organic chemistry. The most common and robust method for constructing this scaffold is the Pictet-Spengler reaction .[4] This reaction involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Representative Synthetic Workflow

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, starting from a commercially available phenethylamine precursor. The workflow diagram below illustrates the logical progression from starting materials to the final product.

Caption: Synthetic workflow for 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, field-proven methodology adapted from established Pictet-Spengler condensation procedures.[4]

Objective: To synthesize this compound.

Step 1: Pictet-Spengler Cyclization to form the Free Base

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-bromophenethylamine in a suitable solvent such as toluene.

-

Reaction Initiation: Add 1.1 equivalents of aqueous formaldehyde (37%) to the solution.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid. The choice of acid is critical; it must be strong enough to protonate the imine intermediate and facilitate the electrophilic aromatic substitution, which is the key ring-closing step.

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 7-Bromo-1,2,3,4-tetrahydroisoquinoline free base.

Step 2: Formation of the Hydrochloride Salt

-

Purification of Free Base: The crude product from Step 1 should be purified, typically by column chromatography on silica gel, to achieve high purity before salt formation.

-

Dissolution: Dissolve the purified free base in a minimal amount of a dry, aprotic solvent like diethyl ether or methanol.

-

Precipitation: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise while stirring. The hydrochloride salt is typically insoluble in these solvents and will precipitate out of the solution.

-

Isolation and Drying: Collect the resulting solid by vacuum filtration. Wash the solid with cold, dry diethyl ether to remove any residual impurities. Dry the final product, this compound, under vacuum to obtain an off-white powder.

Safety and Hazard Information

As a chemical intermediate, this compound must be handled with appropriate care. The following information is derived from its Globally Harmonized System (GHS) classification.[2]

-

Hazard Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

Precautionary Measures:

-

Handling: Work in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 0-8°C.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek immediate medical attention.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H11BrClN | CID 45073969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Biological Activity of 7-Bromo-Tetrahydroisoquinoline Derivatives: A Gateway to Novel Therapeutics

An In-Depth Technical Guide

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The functionalization of the THIQ core is a critical strategy for modulating its pharmacological profile, and among the various synthetic handles available, the 7-bromo substitution stands out. This technical guide provides an in-depth exploration of the biological activities associated with derivatives originating from 7-bromo-1,2,3,4-tetrahydroisoquinoline. We will delve into its pivotal role as a versatile synthetic intermediate, particularly in the development of potent neuromodulators, and explore the broader potential for creating novel anticancer and antimicrobial agents. This paper will synthesize field-proven insights, detail key experimental protocols, and present structure-activity relationship (SAR) data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The 7-Bromo-THIQ Core: A Strategic Synthetic Hub

The true value of 7-bromo-tetrahydroisoquinoline in drug discovery lies not in its inherent biological activity, but in its exceptional utility as a chemical building block.[3] The bromine atom at the 7-position of the aromatic ring is a prime functional group for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This provides a robust and efficient method for introducing a vast diversity of chemical moieties—from simple alkyl and aryl groups to complex heterocyclic systems—onto the THIQ scaffold.[4][5] This synthetic accessibility is the primary reason why 7-bromo-THIQ is a frequent starting point in discovery campaigns.

The decision to utilize a brominated intermediate is a strategic one rooted in chemical reactivity and commercial availability. Bromides offer a perfect balance of reactivity for cross-coupling reactions, being more reactive than chlorides but more stable and less expensive than iodides. This allows for predictable and high-yielding reactions under relatively mild conditions, a critical consideration for efficient library synthesis and lead optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-THIQ

This protocol provides a generalized, self-validating system for the synthesis of 7-aryl-THIQ derivatives, a common step in functionalizing the core scaffold.

Objective: To couple a boronic acid or ester to the 7-position of an N-protected 7-bromo-THIQ.

Methodology:

-

Protection of the Amine: The secondary amine of 7-bromo-THIQ is nucleophilic and can interfere with the catalytic cycle. Therefore, it must first be protected, typically with a Boc (tert-butyloxycarbonyl) group. To a solution of 7-bromo-THIQ (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed. The system is self-validating as the product's polarity will be significantly different from the starting amine.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-Boc-7-bromo-THIQ (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

-

Solvent and Reaction: Add a degassed solvent system, such as a 3:1 mixture of toluene and ethanol. Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The reaction progress is monitored by LC-MS to confirm the formation of the desired product mass.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM to yield the final 7-substituted THIQ derivative.

Application in Neuromodulation: Crafting Multifunctional Opioid Ligands

A compelling example of leveraging the 7-bromo-THIQ scaffold is in the development of novel opioid receptor modulators. Research has shown that by starting with 7-bromo-THIQ, scientists can systematically introduce various pendants at the 7-position, dramatically altering the pharmacological profile of the parent molecule.[4]

Causality and Strategic Design

In one landmark study, a dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold, known to be a delta opioid receptor (DOR) antagonist, was strategically modified.[4] The core hypothesis was that adding a specific pendant at the 7-position of the THIQ moiety could introduce new interactions with other opioid receptors. By using 7-bromo-THIQ to synthesize a 7-benzyl analog via Suzuki coupling, the researchers successfully transformed the molecule's activity. The resulting compound exhibited a novel profile: kappa opioid receptor (KOR) agonism and mu opioid receptor (MOR) partial agonism.[4]

This is a prime example of rational drug design. KOR agonists are of therapeutic interest for treating addiction, as they can modulate the brain's reward pathways.[4] However, their clinical use is often hampered by side effects like dysphoria. By creating a multifunctional ligand with MOR partial agonism, the goal is to balance the therapeutic effects while potentially mitigating the negative side effects, a sophisticated strategy for developing safer and more effective treatments for conditions like cocaine addiction.[4]

Structure-Activity Relationship (SAR) Data

The following table summarizes key data from the study, illustrating how modifications at the 7-position, enabled by the 7-bromo intermediate, impact opioid receptor activity.

| Compound ID | 7-Position Substituent | KOR EC₅₀ (nM) | KOR Efficacy (%) | MOR EC₅₀ (nM) | MOR Efficacy (%) |

| Parent | -H | dns* | <10 | >10000 | 25 |

| Analog 1 | -Benzyl | 1.8 | 84 | 14 | 55 |

| Analog 2 | -4-Fluorobenzyl | 2.5 | 88 | 17 | 61 |

| Analog 3 | -1-Naphthyl | 14 | 74 | 33 | 53 |

| Analog 4 | -(2-Thienyl)methyl | 4.0 | 72 | 16 | 51 |

*dns = does not stimulate. Data adapted from Piekarski et al., 2014.[4]

Workflow for Neuromodulator Discovery

The following diagram illustrates the logical flow from the strategic starting material to the identification of a lead compound with a desired pharmacological profile.

Caption: Workflow from 7-bromo-THIQ to a potential lead neuromodulator.

Anticancer Potential: A Frontier for 7-Substituted THIQs

The broader THIQ class of molecules has demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines, including those from breast, colon, and lung cancers.[6][7][8] While direct studies focusing on 7-bromo-THIQ as a final anticancer compound are limited, the established anticancer activity of the scaffold provides a strong rationale for exploring novel derivatives synthesized from this intermediate.

Mechanisms of Action and SAR Insights

The anticancer effects of THIQ derivatives are often multifactorial. Key mechanisms that have been identified include:

-

KRas Inhibition: Certain THIQ derivatives have shown potent inhibitory activity against KRas, a frequently mutated oncogene in pancreatic, lung, and colorectal cancers.[6][9]

-

Enzyme Inhibition: Other derivatives act as inhibitors of critical cell cycle enzymes like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR).[7]

-

Anti-Angiogenesis: Some THIQs can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[9]

Structure-activity relationship studies on various THIQ series have revealed that electronegative groups (e.g., chloro, trifluoromethyl) on appended phenyl rings can significantly enhance anticancer potency.[6][9] This provides a logical starting point for designing new libraries of 7-substituted THIQs. By using 7-bromo-THIQ, one could systematically introduce a wide range of electronically diverse aryl and heteroaryl groups to probe these SAR trends and discover novel, potent anticancer agents.

Antiproliferative Activity of Representative THIQs

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Phenyl-Substituted THIQ | HCT116 (Colon) | 0.9 - 10.7 | KRas Inhibition |

| Thieno[2,3-c]isoquinoline | MCF-7 (Breast) | 0.17 | DHFR Inhibition |

| Thieno[2,3-c]isoquinoline | A549 (Lung) | 0.155 | CDK2 Inhibition |

| N-Benzoyl THIQ | MCF-7 (Breast) | 0.43 | ER Antagonist |

Data adapted from multiple sources.[6][7][9][10]

Experimental Protocol: In-Vitro Antiproliferative Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the cytotoxic or antiproliferative effects of test compounds on cancer cell lines.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a 7-substituted THIQ derivative.

-

Cell Culture: Culture human cancer cells (e.g., MCF-7, HCT116) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Plating: Harvest cells using trypsin and seed them into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test THIQ derivative in the culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

-

Viability Assessment: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

-

Analysis: The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression software.

Targeting the KRas Pathway

Caption: Potential inhibition of the KRas signaling pathway by THIQ derivatives.

Conclusion and Future Directions

This guide has established 7-bromo-1,2,3,4-tetrahydroisoquinoline not merely as another derivative, but as a strategic gateway to chemical novelty and potent biological activity. Its true power is realized in its role as a versatile synthetic platform, enabling the systematic exploration of structure-activity relationships by facilitating the introduction of diverse functionalities at the 7-position.

The successful transformation of a DOR antagonist into a multifunctional KOR/MOR ligand for potential addiction therapies serves as a powerful testament to this strategy.[4] While the anticancer and antimicrobial potential of 7-substituted THIQs is less explored, the strong activity of the parent scaffold in these areas presents a compelling case for future investigation.[7][11] The synthetic accessibility afforded by the 7-bromo group invites the design and screening of new chemical libraries to uncover next-generation therapeutics.

Future research should focus on:

-

Library Synthesis: Creating large, diverse libraries of 7-substituted THIQs using robust methods like Suzuki and Buchwald-Hartwig couplings.

-

Broad Biological Screening: Testing these libraries against a wide panel of targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in neurological disorders.

-

In-Depth Mechanistic Studies: Elucidating the precise mechanisms of action for any identified hits to guide further lead optimization.

By leveraging the strategic advantage of the 7-bromo-THIQ core, the scientific community is well-equipped to continue unlocking the vast therapeutic potential of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Hazard Identification and Global Harmonized System (GHS) Classification

An In-Depth Technical Guide to the Safety and Hazards of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

This guide provides comprehensive safety and hazard information for this compound (CAS No. 220247-73-4), a key building block in pharmaceutical and medicinal chemistry research.[1][2][3] Professionals in drug development and scientific research must possess a thorough understanding of this compound's properties to ensure safe handling and mitigate potential risks in the laboratory environment. This document is structured to provide not just protocols, but the scientific reasoning behind them, fostering a culture of safety and informed decision-making.

This compound is classified as hazardous.[4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

The signal word for this compound is "Warning" .[4][5]

GHS Hazard Pictogram:

Table 1: GHS Hazard Statements

| Code | Hazard Statement | Practical Implication in the Lab |

|---|---|---|

| H302 | Harmful if swallowed | Ingestion of even small quantities can cause illness. Do not eat, drink, or smoke in the lab.[5] |

| H312 | Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic effects. Avoid all skin contact.[5] |

| H315 | Causes skin irritation | Direct contact can lead to redness, itching, or inflammation.[5][6] |

| H319 | Causes serious eye irritation | Direct contact with eyes can cause significant, potentially painful, irritation.[5][6] |

| H332 | Harmful if inhaled | Inhaling dust or aerosols can be harmful to the respiratory system.[5] |

| H335 | May cause respiratory irritation | Inhalation may lead to coughing, sneezing, and irritation of the nasal passages and throat.[4][6][7] |

Toxicological Profile: Understanding the Risks

The GHS classification provides a clear warning about the acute toxicity and irritant properties of this compound. While comprehensive toxicological data, such as carcinogenicity and reproductive toxicity, is not widely available, the existing information mandates a cautious approach.[4][8] The primary concern for researchers is acute exposure.

Routes of Exposure and Target Organs: The compound poses a risk through multiple exposure routes, each affecting specific organs. The diagram below illustrates the primary pathways and the physiological systems at immediate risk.

Caption: Routes of exposure and primary organ systems affected.

Physical and Chemical Properties for Risk Assessment

Understanding the physical state and properties of a chemical is fundamental to assessing risk. A low melting point, for instance, suggests a substance could unexpectedly liquefy in a warm environment, altering spill dynamics and exposure risk.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 220247-73-4 | [2][5][9] |

| Molecular Formula | C₉H₁₀BrN • HCl | [2] |

| Molecular Weight | 248.55 g/mol | [2] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 32 - 35 °C / 89.6 - 95 °F | [4][6] |

| Solubility | Insoluble in water |[6] |

Expert Insight: The compound's classification as a solid with a low melting point is critical. It should be handled as a powder with the potential to generate airborne dust. Furthermore, its insolubility in water means that spills should not be flushed with water into drainage systems; instead, they require mechanical cleanup.

Safe Handling and Engineering Controls

A systematic approach to handling is essential. The following workflow minimizes exposure by integrating engineering controls and best practices at each step.

References

- 1. 220247-73-4|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C9H11BrClN | CID 45073969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 7-bromo-1 Manufacturer,7-bromo-1 Exporter & Supplier from Mumbai India [tylonpharma.in]

Review of 7-bromo-1,2,3,4-tetrahydroisoquinoline in medicinal chemistry

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry

Introduction: The Strategic Value of the 7-Bromo-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational heterocyclic motif in medicinal chemistry. As a "privileged scaffold," it is prominently featured in a wide array of natural products and synthetic compounds that exhibit significant biological activities, including antitumor, antibacterial, and neuroprotective properties.[1][2][3] The synthetic and natural analogs of THIQ are known to possess a broad pharmacological spectrum, with activities ranging from anti-inflammatory and antiviral to anticancer and antimalarial.[2][4]

Within this important class of molecules, 7-bromo-1,2,3,4-tetrahydroisoquinoline stands out not as an end product, but as a uniquely versatile and powerful intermediate. Its strategic importance lies in the presence of a bromine atom on the aromatic ring, which serves as a highly effective reactive handle for modern cross-coupling reactions. This allows medicinal chemists to efficiently introduce a vast array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a technical overview of the synthesis, reactivity, and application of this pivotal building block in the drug discovery process.[5]

Physicochemical Properties

A summary of the key properties of 7-bromo-1,2,3,4-tetrahydroisoquinoline is provided below.

| Property | Value | Reference(s) |

| CAS Number | 17680-55-6 | [6][7] |

| Molecular Formula | C₉H₁₀BrN | [7][8] |

| Molecular Weight | 212.09 g/mol | [7][8] |

| Appearance | Light yellow solid | [6] |

| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | [8] |

Synthesis of the 7-Bromo-1,2,3,4-tetrahydroisoquinoline Core

The construction of the THIQ framework is typically achieved through classic named reactions such as the Pictet-Spengler or Bischler-Napieralski cyclizations.[1] For the specific synthesis of the 7-bromo derivative, a common and effective laboratory-scale method involves the deprotection of a protected amine precursor.

Detailed Experimental Protocol: Synthesis via Deprotection

This protocol describes the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline from its N-trifluoroacetyl-protected precursor. The trifluoroacetyl group serves as an effective protecting group during upstream synthetic steps and can be readily removed under basic conditions.

Reaction Scheme:

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Immediate Release

[SHANGHAI, CN – January 1, 2026] – In the intricate landscape of neuropharmacology and drug development, the quest for selective and potent modulators of neurotransmitter systems is paramount. This technical guide delves into the core mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, a significant research compound, offering an in-depth exploration for researchers, scientists, and drug development professionals. This document provides a comprehensive analysis of its primary molecular target, the enzyme Phenylethanolamine N-methyltransferase (PNMT), and the nuanced interactions that govern its inhibitory effects.

Introduction: The Significance of Targeting Adrenaline Synthesis

Epinephrine (adrenaline), a crucial catecholamine hormone and neurotransmitter, plays a pivotal role in regulating a myriad of physiological processes, from the "fight-or-flight" response to cardiovascular function and glucose metabolism. The final and rate-limiting step in its biosynthesis, the conversion of norepinephrine to epinephrine, is catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT)[1]. Consequently, inhibitors of PNMT are invaluable tools for dissecting the physiological roles of epinephrine and hold therapeutic potential for conditions where its dysregulation is implicated.

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized as potent inhibitors of PNMT[1]. Its structural scaffold provides a foundation for its specific interaction with the enzyme, offering a means to modulate epinephrine levels and its downstream effects. This guide will elucidate the molecular underpinnings of this interaction.

Core Mechanism of Action: Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

The primary mechanism of action of this compound is the inhibition of Phenylethanolamine N-methyltransferase (PNMT). This enzyme facilitates the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the primary amine of norepinephrine, yielding epinephrine[1].

Competitive and Uncompetitive Inhibition: A Dualistic Approach

Kinetic studies of related tetrahydroisoquinoline-based PNMT inhibitors have revealed a sophisticated mode of inhibition. These compounds typically act as competitive inhibitors with respect to the substrate, phenylethanolamine (a norepinephrine analog), and as uncompetitive inhibitors with respect to the co-factor, S-adenosylmethionine[2]. This suggests that the inhibitor binds to the same active site as norepinephrine, directly competing for access. The uncompetitive nature with respect to SAM implies that the inhibitor preferentially binds to the enzyme-SAM complex.

Expert Insight: The competitive inhibition with respect to the substrate is a direct consequence of the structural similarity between the tetrahydroisoquinoline scaffold and the phenylethanolamine core of norepinephrine. The enzyme's active site recognizes this common motif, leading to a direct contest for binding. The uncompetitive inhibition regarding the co-factor is a more subtle yet critical aspect. It indicates that the binding of SAM induces a conformational change in the enzyme that enhances the affinity for the inhibitor. This dualistic inhibition profile contributes to the potency of this class of compounds.

Structural Basis of Inhibition: The Role of the 7-Bromo Substituent

The structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives as PNMT inhibitors has been a subject of extensive research. The substitution pattern on the aromatic ring of the THIQ nucleus is a key determinant of inhibitory potency and selectivity.

The Significance of the 7-Position

Studies on various substituted tetrahydroisoquinolines have demonstrated that the 7-position of the aromatic ring is a critical interaction point within the PNMT active site[3]. The presence of a substituent at this position can significantly influence binding affinity.

Lipophilic Interactions of the Bromo Group

The following diagram illustrates the proposed binding mode of a 7-substituted tetrahydroisoquinoline inhibitor within the PNMT active site, highlighting the competitive nature with norepinephrine and the interaction of the 7-substituent.

Caption: Proposed binding of 7-Bromo-THIQ to the PNMT active site.

Quantitative Analysis: Potency of Related PNMT Inhibitors

To contextualize the inhibitory potential of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, the following table summarizes the inhibitory constants (Ki or IC50) of several key tetrahydroisoquinoline-based PNMT inhibitors.

| Compound | PNMT Inhibitory Constant | Reference |

| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) | IC50 = 10 µM | [2] |

| 7-bromo-1,2,3,4-tetrahydrobenz[h]isoquinoline | Ki = 0.22 µM | [4] |

| 3-hydroxymethyl-7-(N-trifluoroethyl)aminosulfonyl-THIQ | Ki = 23 nM | [5] |

| 3-hydroxymethyl-7-(N-trifluoropropyl)aminosulfonyl-THIQ | Ki = 28 nM | [5] |

This data underscores the high potency achievable with substitutions on the tetrahydroisoquinoline scaffold, particularly at the 7-position.

Experimental Protocol: In Vitro PNMT Inhibition Assay

To experimentally determine the inhibitory potency (IC50) of this compound, a standard in vitro PNMT inhibition assay can be employed. The following protocol outlines a representative procedure.

Protocol: Determination of IC50 for PNMT Inhibition

1. Materials and Reagents:

- Recombinant human PNMT

- Norepinephrine hydrochloride (substrate)

- S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (co-factor)

- This compound (test inhibitor)

- Phosphate buffer (pH 8.0)

- Scintillation cocktail

- Microplate and scintillation counter

2. Assay Procedure:

- Prepare Reagent Solutions:

- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

- Prepare working solutions of PNMT, norepinephrine, and [³H]-SAM in phosphate buffer.

- Reaction Setup:

- In a microplate, add the following to each well:

- Phosphate buffer

- A fixed concentration of PNMT enzyme.

- Varying concentrations of the test inhibitor.

- A fixed concentration of norepinephrine.

- Initiate Reaction:

- Initiate the enzymatic reaction by adding a fixed concentration of [³H]-SAM to each well.

- Incubation:

- Incubate the microplate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the enzymatic reaction to proceed.

- Terminate Reaction:

- Terminate the reaction by adding a stop solution (e.g., a borate buffer).

- Extraction and Quantification:

- Extract the radiolabeled product (epinephrine) using an organic solvent mixture (e.g., toluene/isoamyl alcohol).

- Add a scintillation cocktail to the organic phase.

- Measurement:

- Measure the radioactivity in each sample using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-epinephrine formed.

- Data Analysis:

- Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3. Self-Validating System:

- Positive Control: Include a known PNMT inhibitor (e.g., SK&F 64139) to validate assay performance.

- Negative Control: Wells containing all reagents except the enzyme to determine background radiation.